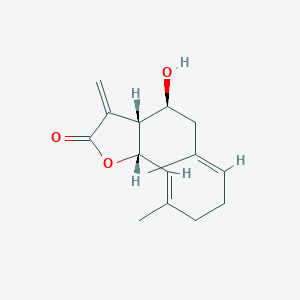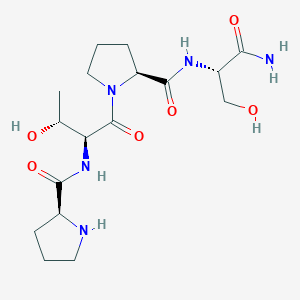
P-T-P-S-NH2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
合成経路と反応条件
P-T-P-S-NH2の合成には、アミノ酸の段階的カップリングが関与します。このプロセスは通常、アミノ酸のアミノ基とカルボキシル基を保護することから始まり、望ましくない副反応を防ぎます。保護されたアミノ酸は、カルボジイミドやウロニウム塩などのペプチド結合形成試薬を使用してカップリングされます。 カップリング反応後、保護基を除去して最終ペプチドを得ます .
工業生産方法
This compoundの工業生産は、同様の合成経路に従いますが、より大規模に行われます。自動ペプチド合成装置は、プロセスを合理化し、高純度と高収率を保証するために頻繁に使用されます。 固相ペプチド合成(SPPS)の使用は一般的で、ペプチドは固体担体上に組み立てられ、精製と取り扱いを容易にします .
化学反応の分析
反応の種類
P-T-P-S-NH2は、次のようなさまざまな化学反応を起こします。
酸化: スレオニンとセリン残基の水酸基は、酸化されてケトンまたはアルデヒドを形成することができます。
還元: アミド結合は、特定の条件下でアミンに還元することができます。
一般的な試薬と条件
酸化: 過酸化水素や過マンガン酸カリウムなどの試薬を穏やかな条件下で使用できます。
還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤が一般的に使用されます。
主要な生成物
これらの反応から形成される主要な生成物には、使用される特定の試薬と条件に応じて、酸化誘導体、還元アミン、置換ペプチドが含まれます .
科学研究への応用
This compoundは、科学研究で幅広い用途があります。
化学: ペプチド合成と反応を研究するためのモデル化合物として使用されます。
生物学: タンパク質-タンパク質相互作用と酵素-基質特異性の研究に用いられます。
医学: 潜在的な治療効果と薬物送達ビヒクルとして調査されています。
科学的研究の応用
P-T-P-S-NH2 has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Employed in the study of protein-protein interactions and enzyme-substrate specificity.
Medicine: Investigated for its potential therapeutic effects and as a drug delivery vehicle.
Industry: Utilized in the development of peptide-based materials and as a standard in analytical techniques .
作用機序
P-T-P-S-NH2の作用機序は、酵素や受容体などの特定の分子標的との相互作用に関係しています。ペプチドは、水素結合、疎水性相互作用、静電力を通じてこれらの標的に結合できます。 この結合は、標的の活性を調節し、さまざまな生物学的効果をもたらす可能性があります .
類似の化合物との比較
類似の化合物
プロリルスレオニルプロリルグリシンアミド: セリンの代わりにグリシン残基を持つ類似の構造。
プロリルスレオニルプロリルアラニンアミド: セリンの代わりにアラニン残基を含む。
プロリルスレオニルプロリルバリンアミド: セリンの代わりにバリン残基を特徴とする
独自性
This compoundは、スレオニンとセリン残基の両方が存在するため、潜在的な化学修飾と相互作用のための追加の水酸基を提供します。 これは、リン酸化やその他の翻訳後修飾を含む研究に特に役立ちます .
類似化合物との比較
Similar Compounds
Prolylthreonylprolylglycinamide: Similar structure but with a glycine residue instead of serine.
Prolylthreonylprolylalaninamide: Contains an alanine residue instead of serine.
Prolylthreonylprolylvalinamide: Features a valine residue in place of serine
Uniqueness
P-T-P-S-NH2 is unique due to the presence of both threonine and serine residues, which provide additional hydroxyl groups for potential chemical modifications and interactions. This makes it particularly useful in studies involving phosphorylation and other post-translational modifications .
特性
分子式 |
C17H29N5O6 |
|---|---|
分子量 |
399.4 g/mol |
IUPAC名 |
(2S)-N-[(2S)-1-amino-3-hydroxy-1-oxopropan-2-yl]-1-[(2S,3R)-3-hydroxy-2-[[(2S)-pyrrolidine-2-carbonyl]amino]butanoyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C17H29N5O6/c1-9(24)13(21-15(26)10-4-2-6-19-10)17(28)22-7-3-5-12(22)16(27)20-11(8-23)14(18)25/h9-13,19,23-24H,2-8H2,1H3,(H2,18,25)(H,20,27)(H,21,26)/t9-,10+,11+,12+,13+/m1/s1 |
InChIキー |
UMIXOKDUTWTCDE-MOLYVOAJSA-N |
異性体SMILES |
C[C@H]([C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CO)C(=O)N)NC(=O)[C@@H]2CCCN2)O |
正規SMILES |
CC(C(C(=O)N1CCCC1C(=O)NC(CO)C(=O)N)NC(=O)C2CCCN2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


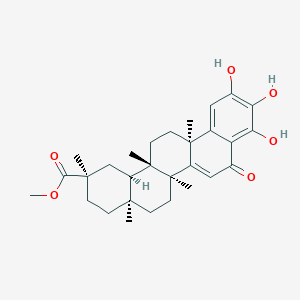
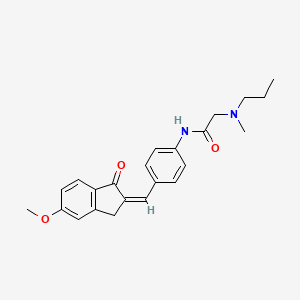
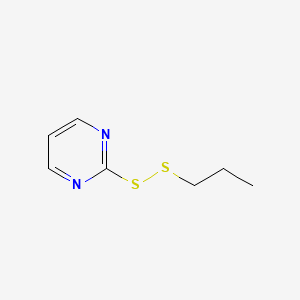
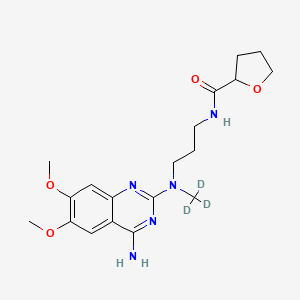
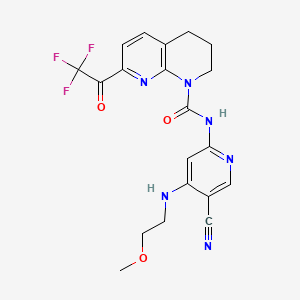
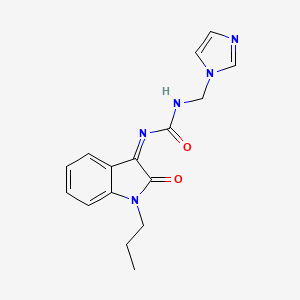
![Neu5Troc[1Me,4789Ac]alpha(2-3)Gal[26Bn]-beta-MP](/img/structure/B12403938.png)
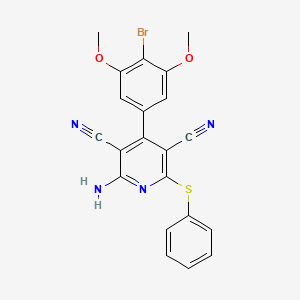
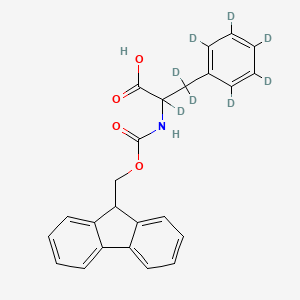

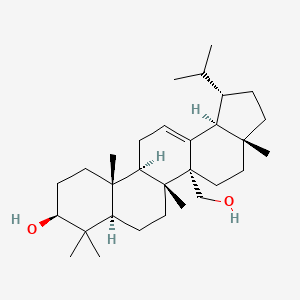
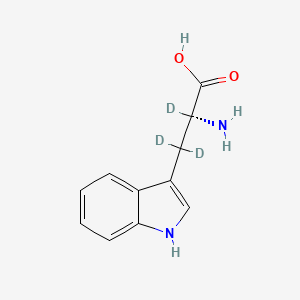
![N-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-hexadecoxy-4-hydroxyoxolan-2-yl]purin-6-yl]benzamide](/img/structure/B12403978.png)
